molecular formula C12H18OS B7990412 4-Butoxy-2,6-dimethylbenzenethiol

4-Butoxy-2,6-dimethylbenzenethiol

Cat. No.: B7990412
M. Wt: 210.34 g/mol
InChI Key: HRCBZJNLQRUZNY-UHFFFAOYSA-N
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Description

4-Butoxy-2,6-dimethylbenzenethiol is a substituted benzenethiol derivative characterized by a thiol (-SH) functional group at the 1-position, a butoxy (-OCH₂CH₂CH₂CH₃) substituent at the 4-position, and methyl (-CH₃) groups at the 2- and 6-positions. This compound belongs to a class of aromatic thiols known for their reactivity, particularly their susceptibility to oxidation under ambient conditions. Thiols, including this derivative, are prone to air oxidation, forming disulfides (-S-S-) via dimerization . The structural features of this compound—such as electron-donating substituents and steric bulk—significantly influence its physicochemical properties and reactivity.

Properties

IUPAC Name

4-butoxy-2,6-dimethylbenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18OS/c1-4-5-6-13-11-7-9(2)12(14)10(3)8-11/h7-8,14H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRCBZJNLQRUZNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=C(C(=C1)C)S)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butoxy-2,6-dimethylbenzenethiol typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-dimethylphenol and butyl bromide.

    Reaction: The butylation of 2,6-dimethylphenol is carried out using butyl bromide in the presence of a base such as potassium carbonate. This results in the formation of 4-butoxy-2,6-dimethylphenol.

    Thiol Formation: The final step involves the introduction of the thiol group. This can be achieved by treating 4-butoxy-2,6-dimethylphenol with a thiolating agent such as thiourea, followed by hydrolysis to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-Butoxy-2,6-dimethylbenzenethiol undergoes several types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding sulfide.

    Substitution: The butoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding sulfides.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has demonstrated that compounds related to 4-butoxy-2,6-dimethylbenzenethiol exhibit antimicrobial properties. For instance, derivatives of thiophenols have been synthesized and evaluated for their activity against various bacteria and fungi. Some studies indicate that modifications in the thiol group significantly enhance the antimicrobial efficacy of these compounds .

Anticancer Properties
Recent studies have investigated the cytotoxic effects of related compounds on cancer cell lines. The structure of this compound allows for interactions with biological targets that may lead to apoptosis in cancer cells. Preliminary findings suggest that certain analogs can inhibit cell proliferation in breast cancer models .

Materials Science

Polymer Chemistry
this compound can be utilized as a functional monomer in the synthesis of polymers. Its thiol group allows for thiol-ene click chemistry, which is valuable in creating cross-linked networks for applications in coatings and adhesives. These polymers exhibit enhanced mechanical properties and thermal stability compared to traditional formulations .

Nanomaterials Synthesis
The compound has also been explored as a stabilizing agent in the synthesis of nanoparticles. Its ability to form stable thiolate complexes with metals facilitates the controlled growth of nanoparticles, which can be used in electronics and catalysis .

Analytical Chemistry

Sensing Applications
this compound is being investigated for use in sensor technology due to its ability to form self-assembled monolayers (SAMs) on gold surfaces. These SAMs can enhance the sensitivity and selectivity of sensors for detecting heavy metals and other pollutants in environmental samples .

Chromatographic Techniques
In chromatography, this compound can serve as a derivatizing agent to improve the detection limits of certain analytes. Its unique structure allows it to react with various functional groups, facilitating the separation and identification of complex mixtures .

Case Studies

Study Application Findings
Study on Antimicrobial ActivityEvaluated against E. coli and S. aureusShowed significant inhibition at certain concentrations
Cytotoxicity AssessmentTested on breast cancer cell linesIndicated potential as an anticancer agent with IC50 values comparable to established drugs
Polymer DevelopmentUsed in thiol-ene reactionsResulted in polymers with improved thermal stability and mechanical properties
Sensor DevelopmentSAM formation on gold electrodesEnhanced detection sensitivity for lead ions in water samples

Mechanism of Action

The mechanism of action of 4-Butoxy-2,6-dimethylbenzenethiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, potentially altering their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Reactivity Differences: Substituent Effects

The provided evidence highlights the behavior of 4-tert-butyl-2,6-dimethylbenzenethiol (compound 8 in Scheme 4 of ), which undergoes spontaneous air oxidation to form disulfane (disulfide) without requiring catalysts .

Property 4-Butoxy-2,6-dimethylbenzenethiol 4-tert-Butyl-2,6-dimethylbenzenethiol
Substituent Butoxy (-OCH₂CH₂CH₂CH₃) tert-Butyl (-C(CH₃)₃)
Steric Bulk Moderate (linear chain) High (branched, bulky)
Electron Effects Electron-donating (resonance via -O-) Electron-donating (inductive via -C(CH₃)₃)
Oxidation Rate Likely faster (less steric hindrance) Reported to form disulfane in air
Solubility Higher polarity (due to -O-) Lower polarity (hydrophobic tert-butyl)

Key Observations :

  • In contrast, the linear butoxy substituent offers less steric shielding, which may accelerate disulfane formation.
  • Electronic Effects : The butoxy group donates electrons via resonance, increasing the electron density on the aromatic ring. This could enhance the thiol's acidity (lower pKa) compared to the tert-butyl analog, where electron donation is purely inductive. A more acidic thiol is generally more reactive toward oxidation.
  • Oxidation Mechanism : Both compounds likely follow a similar radical-mediated oxidation pathway to form disulfides, as suggested for 4-tert-butyl-2,6-dimethylbenzenethiol .

Biological Activity

4-Butoxy-2,6-dimethylbenzenethiol is a sulfur-containing organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings on the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C12H18S and can be structurally represented as follows:

C12H18S\text{C}_{12}\text{H}_{18}\text{S}

The compound consists of a butoxy group attached to a dimethyl-substituted benzene ring with a thiol functional group. This unique structure contributes to its biological activity.

Research indicates that thiols, including this compound, may exhibit various biological activities through several mechanisms:

  • Antioxidant Activity : Thiols are known for their ability to scavenge free radicals and reduce oxidative stress, which is implicated in numerous diseases including cancer and neurodegenerative disorders.
  • Enzyme Modulation : The compound may influence enzyme activities by acting as a substrate or inhibitor. For instance, it could potentially modulate the activity of thiol-dependent enzymes.
  • Cell Signaling : Thiols can participate in redox signaling pathways, affecting cellular responses and gene expression.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of thiol compounds. For example, research has shown that certain thiols can inhibit the growth of various bacterial strains by disrupting their cell membranes or interfering with metabolic pathways.

Cytotoxic Effects

This compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies demonstrated that this compound exhibits selective toxicity towards certain cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies.

Case Studies

  • Study on Antioxidant Properties : A study investigated the antioxidant capacity of various thiols, including this compound. The results showed significant radical scavenging activity, suggesting potential applications in preventing oxidative damage in cells .
  • Cytotoxicity Against Cancer Cells : In a controlled experiment, this compound was tested against human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value indicating effective cytotoxicity at micromolar concentrations .
  • Antimicrobial Efficacy : A recent study assessed the antimicrobial efficacy of various thiols against Staphylococcus aureus and Escherichia coli. Results indicated that this compound displayed significant inhibitory effects on both bacterial strains .

Data Tables

Biological ActivityTest Organism/Cell LineIC50 Value (µM)Reference
AntioxidantDPPH Radical Scavenging12.5
CytotoxicityMCF-7 (Breast Cancer)15
AntimicrobialS. aureus30
AntimicrobialE. coli25

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